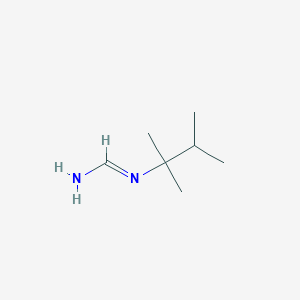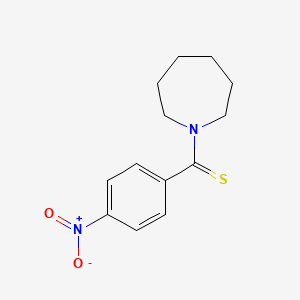
(Azepan-1-yl)(4-nitrophenyl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Azepan-1-yl)(4-nitrophenyl)methanethione is a chemical compound characterized by the presence of an azepane ring, a nitrophenyl group, and a methanethione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Azepan-1-yl)(4-nitrophenyl)methanethione typically involves the reaction of azepane with 4-nitrobenzaldehyde under specific conditions to form an intermediate, which is then treated with a sulfur-containing reagent to introduce the methanethione group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(Azepan-1-yl)(4-nitrophenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methanethione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Azepan-1-yl)(4-nitrophenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Azepan-1-yl)(4-nitrophenyl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the azepane ring may interact with hydrophobic pockets in proteins. The methanethione group can form covalent bonds with nucleophilic residues in target molecules, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
- (Azepan-1-yl)(4-tert-butylphenyl)methanone
- 1-Azepanyl(4-methylphenyl)methanethione
- Azone® (1-dodecylazacycloheptan-2-one)
Uniqueness
(Azepan-1-yl)(4-nitrophenyl)methanethione is unique due to the presence of both a nitrophenyl group and a methanethione moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds. Its structural features allow for diverse applications in various fields of research.
特性
CAS番号 |
92071-63-1 |
|---|---|
分子式 |
C13H16N2O2S |
分子量 |
264.35 g/mol |
IUPAC名 |
azepan-1-yl-(4-nitrophenyl)methanethione |
InChI |
InChI=1S/C13H16N2O2S/c16-15(17)12-7-5-11(6-8-12)13(18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |
InChIキー |
JYSQMNTXQONMGI-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


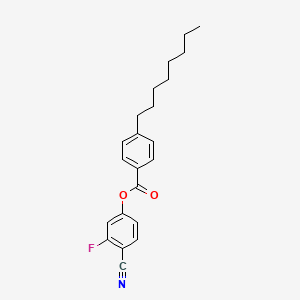

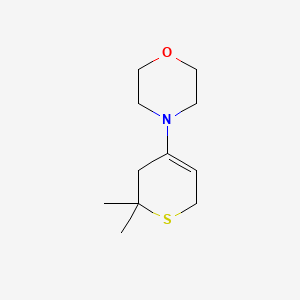
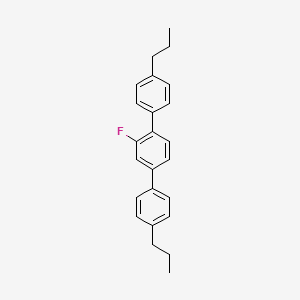
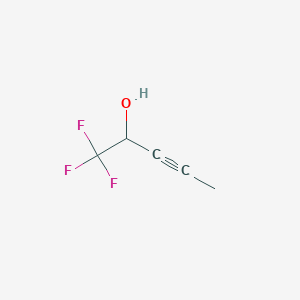
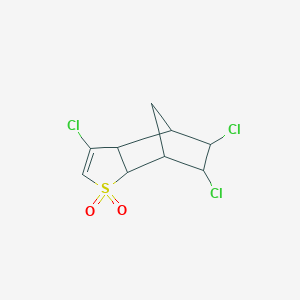
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
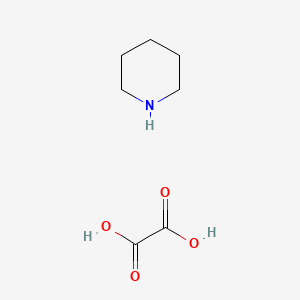
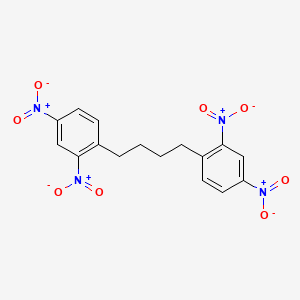
![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)

